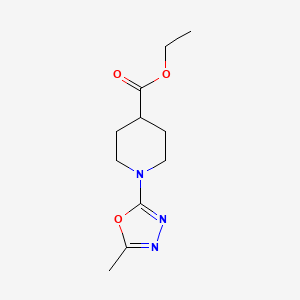![molecular formula C12H12N2O6 B8751209 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate](/img/structure/B8751209.png)
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is an organic compound with the molecular formula C12H12N2O6 It is known for its unique structure, which includes a nitrophenyl group and a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl but-2-enedioate with 4-nitroaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted products depending on the reagents used.
Scientific Research Applications
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butenedioate moiety can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure but lacks the 1,4-dimethyl groups.
Ethyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with ethyl groups instead of methyl groups.
Methyl 2-[(4-nitrophenyl)amino]but-2-enedioate: Similar structure with a single methyl group.
Uniqueness
1,4-dimethyl 2-[(4-nitrophenyl)amino]but-2-enedioate is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C12H12N2O6 |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
dimethyl 2-(4-nitroanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3 |
InChI Key |
CGQGMMOPLVKRTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)
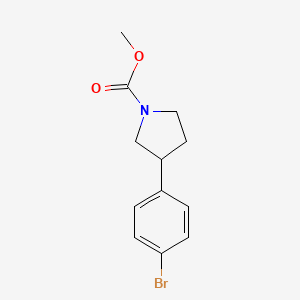
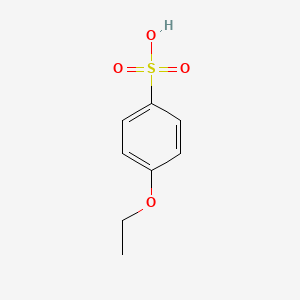
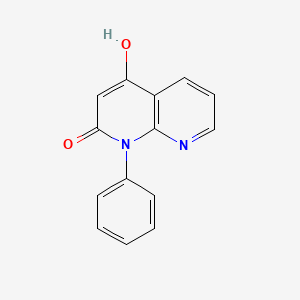
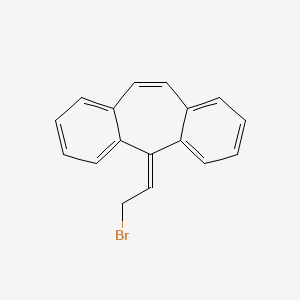
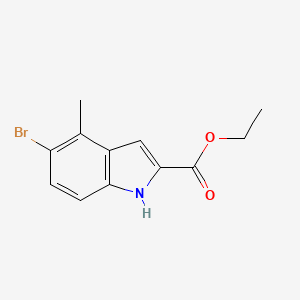

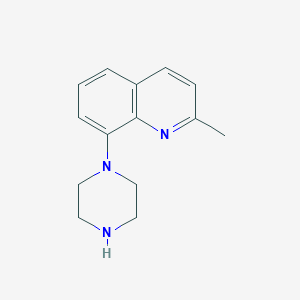
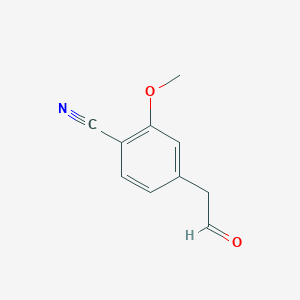
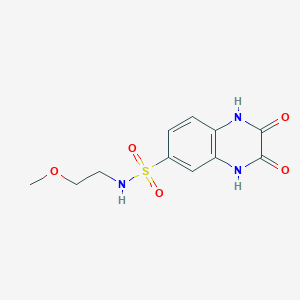
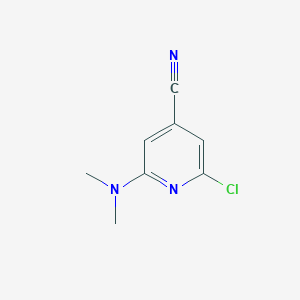
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-3H-purin-6-one](/img/structure/B8751201.png)

